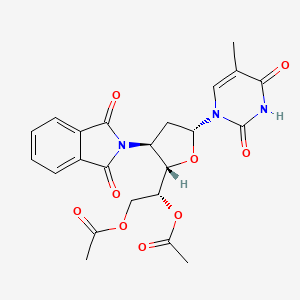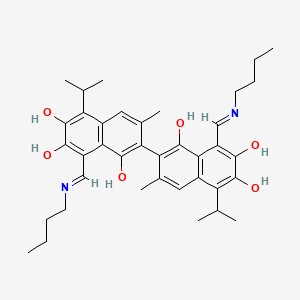
4HC67Ycs5H
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4HC67Ycs5H” is scientifically known as 2-(P-(2-CYCLOHEXYL-1,2,3,4-TETRAHYDRO-1-NAPHTHYL)PHENOXY)TRIETHYLAMINE. It is a complex organic molecule with the molecular formula C28H39NO. This compound is notable for its unique structure, which includes a cyclohexyl group, a tetrahydronaphthyl group, and a phenoxy group linked to a triethylamine moiety .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(P-(2-CYCLOHEXYL-1,2,3,4-TETRAHYDRO-1-NAPHTHYL)PHENOXY)TRIETHYLAMINE involves multiple steps. The process typically starts with the preparation of the cyclohexyl and tetrahydronaphthyl intermediates, which are then coupled with a phenoxy group.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors, specialized catalysts, and continuous flow systems to ensure efficient production .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl and tetrahydronaphthyl groups.
Reduction: Reduction reactions can occur, especially at the phenoxy group.
Substitution: The compound is prone to substitution reactions, particularly at the phenoxy and triethylamine moieties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve halogenating agents like bromine or chlorine under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Aplicaciones Científicas De Investigación
2-(P-(2-CYCLOHEXYL-1,2,3,4-TETRAHYDRO-1-NAPHTHYL)PHENOXY)TRIETHYLAMINE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its effects on certain receptors and enzymes.
Mecanismo De Acción
The mechanism of action of 2-(P-(2-CYCLOHEXYL-1,2,3,4-TETRAHYDRO-1-NAPHTHYL)PHENOXY)TRIETHYLAMINE involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways involved are still under investigation, but it is known to influence various biochemical processes .
Comparación Con Compuestos Similares
- 2-(4-(2-CYCLOHEXYL-1,2,3,4-TETRAHYDRO-1-NAPHTHALENYL)PHENOXY)-N,N-DIETHYLETHANAMINE
- ETHANAMINE, 2-(4-(2-CYCLOHEXYL-1,2,3,4-TETRAHYDRO-1-NAPHTHALENYL)PHENOXY)-N,N-DIETHYL-
Comparison: Compared to similar compounds, 2-(P-(2-CYCLOHEXYL-1,2,3,4-TETRAHYDRO-1-NAPHTHYL)PHENOXY)TRIETHYLAMINE is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of cyclohexyl, tetrahydronaphthyl, and phenoxy groups linked to a triethylamine moiety makes it particularly versatile in various applications .
Propiedades
Número CAS |
13085-37-5 |
|---|---|
Fórmula molecular |
C28H39NO |
Peso molecular |
405.6 g/mol |
Nombre IUPAC |
2-[4-(2-cyclohexyl-1,2,3,4-tetrahydronaphthalen-1-yl)phenoxy]-N,N-diethylethanamine |
InChI |
InChI=1S/C28H39NO/c1-3-29(4-2)20-21-30-25-17-14-24(15-18-25)28-26-13-9-8-12-23(26)16-19-27(28)22-10-6-5-7-11-22/h8-9,12-15,17-18,22,27-28H,3-7,10-11,16,19-21H2,1-2H3 |
Clave InChI |
PEPBUEVAWAAMHK-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCOC1=CC=C(C=C1)C2C(CCC3=CC=CC=C23)C4CCCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


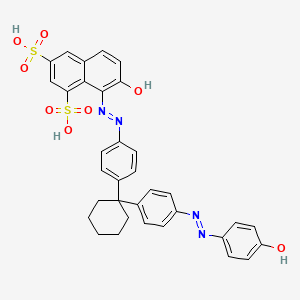

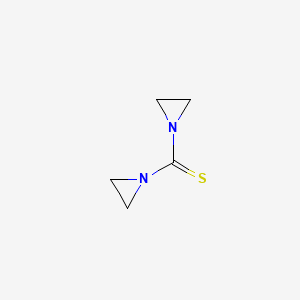
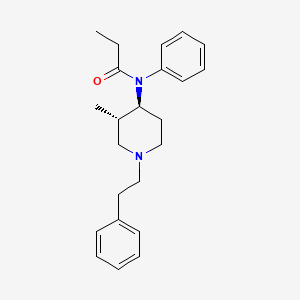
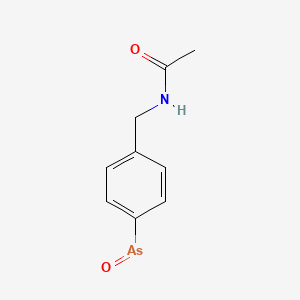
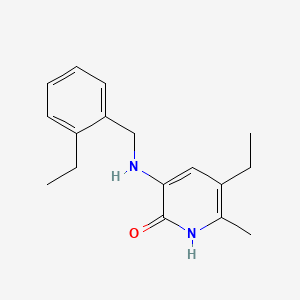
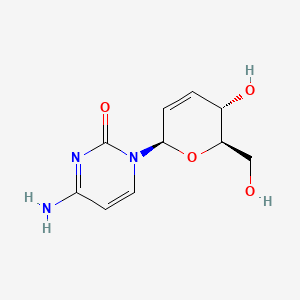
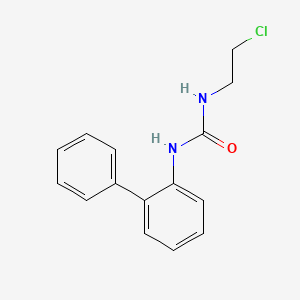
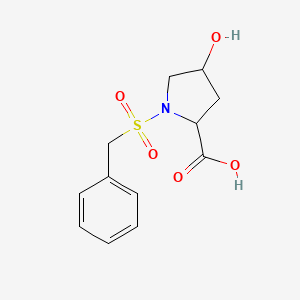
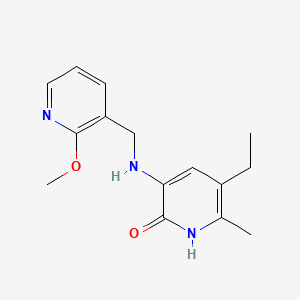
![1-Pyridin-3-ylbicyclo[2.2.2]octan-4-amine](/img/structure/B12804214.png)

